Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
The synthesis of METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the sulfonamide and carbamoyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).
Scientific Research Applications
METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiophene derivatives.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide and carbamoyl groups can form hydrogen bonds with proteins, affecting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives with sulfonamide and carbamoyl groups. What sets METHYL 3-[(3,4-DIMETHYLPHENYL)({[(2-METHOXYPHENYL)CARBAMOYL]METHYL})SULFAMOYL]THIOPHENE-2-CARBOXYLATE apart is its specific combination of functional groups, which may confer unique properties and applications. Similar compounds include:
- 3-[(3,4-DIMETHYLPHENYL)SULFAMOYL]THIOPHENE-2-CARBOXYLATE
- METHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]THIOPHENE-2-CARBOXYLATE
Properties
Molecular Formula |
C23H24N2O6S2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-(2-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H24N2O6S2/c1-15-9-10-17(13-16(15)2)25(14-21(26)24-18-7-5-6-8-19(18)30-3)33(28,29)20-11-12-32-22(20)23(27)31-4/h5-13H,14H2,1-4H3,(H,24,26) |
InChI Key |
NVJDUPSZYDJLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.